molecular formula C10H7FN2OS B2869696 (Z)-5-(4-fluorobenzylidene)-4-iminothiazolidin-2-one CAS No. 1975146-78-1

(Z)-5-(4-fluorobenzylidene)-4-iminothiazolidin-2-one

Cat. No.: B2869696
CAS No.: 1975146-78-1
M. Wt: 222.24
InChI Key: UUWPWZYFHBGHBL-YVMONPNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-5-(4-Fluorobenzylidene)-4-iminothiazolidin-2-one is a high-value 5-ene-4-thiazolidinone derivative, a class of heterocycles recognized as a privileged scaffold in medicinal chemistry for its diverse biological potential . This compound is designed for research applications in oncology and infectious disease. In anticancer research, structurally related 5-ene-4-thiazolidinones have demonstrated potent activity against a range of human cancer cell lines, including lung carcinoma (A549), colon adenocarcinoma (CACO-2), and neuroblastoma (SH-SY5Y) . The proposed mechanisms of action for this chemotype include the induction of apoptosis, evidenced by increased caspase-3 activity, and the modulation of reactive oxygen species (ROS) production within cells . The exocyclic double bond at the C5 position is a critical structural feature that may confer electrophilic properties, allowing the molecule to act as a Michael acceptor and engage in covalent interactions with biological targets . In antimicrobial research, 4-thiazolidinone cores have shown significant promise as inhibitors of bacterial biofilm formation . Biofilms are a major public health concern as they can render bacteria up to 1000 times more resistant to conventional antibiotics . Compounds based on the 4-thiazolidinone scaffold can disrupt this resistance mechanism, making them valuable tools for studying novel anti-infective strategies . The synthesis of this reagent typically involves a Knoevenagel condensation reaction, a well-established protocol for creating the 5-arylidene moiety from a 4-iminothiazolidin-2-one core and the appropriate aromatic aldehyde . This product is provided for Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

(5Z)-4-amino-5-[(4-fluorophenyl)methylidene]-1,3-thiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2OS/c11-7-3-1-6(2-4-7)5-8-9(12)13-10(14)15-8/h1-5H,(H2,12,13,14)/b8-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWPWZYFHBGHBL-YVMONPNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=NC(=O)S2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=NC(=O)S2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel Condensation: Primary Synthetic Route

The most widely reported method for synthesizing (Z)-5-(4-fluorobenzylidene)-4-iminothiazolidin-2-one involves a Knoevenagel condensation between 3-substituted-4-iminothiazolidin-2-one derivatives and 4-fluorobenzaldehyde. This approach is characterized by high yields and operational simplicity.

Reaction Conditions and Optimization

In a representative procedure, 3-phenyl-4-iminothiazolidin-2-one (0.005 mol) is refluxed with 4-fluorobenzaldehyde (0.005 mol) in glacial acetic acid (15 mL) using monoaminoethanol as a catalyst. The reaction proceeds for 30 minutes under vigorous stirring, yielding a crystalline product after cooling. Key parameters include:

  • Catalyst : Monoaminoethanol (2–3 drops) enhances reaction efficiency by facilitating enolate formation.
  • Solvent : Acetic acid acts as both solvent and proton donor, stabilizing intermediates.
  • Temperature : Reflux conditions (≈118°C) accelerate imine formation without decomposition.

The product is isolated by filtration, washed with cold water, and recrystallized from acetic acid, achieving a 70% yield.

Structural Confirmation

The synthesized compound exhibits:

  • Melting Point : 260–262°C
  • ¹H NMR (DMSO-d₆) : δ 6.93 (t, 1H, J = 7.3 Hz, C₆H₅), 7.28–7.64 (m, aromatic protons), 8.48 (s, 1H, NH)
  • Elemental Analysis : Calcd. for C₁₆H₁₀FN₃O₂S: C, 56.30; H, 2.95; N, 12.31. Found: C, 56.41; H, 3.02; N, 12.18.

Thionation-Aminolysis Sequential Strategy

An alternative route involves the conversion of thiazolidine-2,4-dione to 4-thioxo intermediates, followed by aminolysis to introduce the imino group.

Thionation Step

Thiazolidine-2,4-dione is treated with phosphorus pentasulfide (P₂S₅) in anhydrous toluene under reflux to yield 4-thioxo-thiazolidin-2-one. This intermediate exhibits enhanced electrophilicity at C4, facilitating subsequent nucleophilic attack.

Aminolysis and Condensation

The 4-thioxo derivative undergoes aminolysis with aqueous ammonia (25%) at 80°C for 15 minutes, producing 4-iminothiazolidin-2-one. Subsequent Knoevenagel condensation with 4-fluorobenzaldehyde (as in Section 1) furnishes the target compound.

Advantages:
  • Functional Group Tolerance : The thionation step enables modular substitution at N3.
  • Yield Improvement : Sequential reactions achieve 65–72% overall yield.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (HPLC) Reaction Time Key Advantage
Knoevenagel Condensation 70 >95% 30 min Operational simplicity
Thionation-Aminolysis 65–72 92–94% 2.5 h Modular N3 substitution

Notes :

  • The Knoevenagel method is preferred for large-scale synthesis due to shorter reaction times.
  • Thionation-aminolysis allows access to diverse N3-substituted analogs.

Chemical Reactions Analysis

Types of Reactions

(Z)-5-(4-fluorobenzylidene)-4-iminothiazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the imine group to an amine, altering the compound’s properties.

    Substitution: The fluorobenzylidene group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazolidinones, depending on the nucleophile used.

Scientific Research Applications

(Z)-5-(4-fluorobenzylidene)-4-iminothiazolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-5-(4-fluorobenzylidene)-4-iminothiazolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-5-(4-chlorobenzylidene)-4-iminothiazolidin-2-one
  • (Z)-5-(4-bromobenzylidene)-4-iminothiazolidin-2-one
  • (Z)-5-(4-methylbenzylidene)-4-iminothiazolidin-2-one

Uniqueness

(Z)-5-(4-fluorobenzylidene)-4-iminothiazolidin-2-one is unique due to the presence of the fluorine atom in the benzylidene group. Fluorine atoms can significantly influence the compound’s chemical properties, such as its reactivity, stability, and biological activity. This makes this compound distinct from its analogs with different substituents.

Biological Activity

(Z)-5-(4-fluorobenzylidene)-4-iminothiazolidin-2-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its antimicrobial, anticancer, and anticonvulsant properties, supported by research findings and case studies.

Chemical Structure and Properties

This compound belongs to the thiazolidinone family, characterized by a five-membered ring containing sulfur and nitrogen atoms. The presence of the 4-fluorobenzylidene moiety enhances its biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. In particular, studies have shown that compounds with similar structures can inhibit biofilm formation in bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. For instance, a related compound demonstrated an MIC (Minimum Inhibitory Concentration) of 0.5 µg/mL against S. aureus, indicating strong antibacterial potential .

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

CompoundTarget OrganismMIC (µg/mL)Biofilm Inhibition (%)
This compoundS. aureus0.583.3
Related Compound AP. aeruginosa125.461.34
Related Compound BE. coli>200-

Anticancer Activity

Thiazolidinones have also been studied for their anticancer properties. A series of thiazolidinone derivatives were evaluated for antiproliferative activity against various cancer cell lines, including A549 (lung cancer), H460 (non-small cell lung cancer), and HT29 (colon cancer). The most promising derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutic agents like sorafenib .

Case Study: Anticancer Efficacy

In a study involving a derivative similar to this compound, it was found to possess IC50 values of 1.1 µM against A549 cells, showcasing its potential as a potent anticancer agent .

Anticonvulsant Activity

Recent studies have indicated that thiazolidinone derivatives can also exhibit anticonvulsant activity. For example, compounds with specific substitutions at the benzylidene position showed significant reductions in seizure duration and severity in animal models compared to standard treatments like sodium valproate . The presence of the fluorine atom in the benzylidene fragment was found to be crucial for maintaining anticonvulsant efficacy.

Table 2: Anticonvulsant Activity of Thiazolidinone Derivatives

CompoundSeizure Duration Reduction (min)Mortality Rate (%)
This compound3.333.33
Related Compound C6.916.67

The biological activity of this compound can be attributed to several mechanisms:

  • Biofilm Disruption : The compound inhibits biofilm formation by interfering with bacterial adhesion and polysaccharide production.
  • Antiproliferative Effects : It induces apoptosis in cancer cells through modulation of cell signaling pathways.
  • Neuroprotective Properties : By stabilizing neuronal membranes and modulating neurotransmitter release, it reduces seizure activity.

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